ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate
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Overview
Description
Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate is a complex organic compound that features a benzotriazine ring, a benzoate ester, and an amido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate typically involves a multi-step process. One common method includes the reaction of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with ethyl 3-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazine ring and benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate: Similar structure but with an acetate group instead of a benzoate ester.
3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl derivatives: Various derivatives with different substituents on the benzotriazine ring.
Uniqueness
Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Biological Activity
Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives with appropriate amides and esters. The process generally includes the following steps:
- Formation of Benzotriazine Core : The initial step involves synthesizing the benzotriazine scaffold through cyclization reactions.
- Amidation : The benzotriazine derivative is then reacted with a propanamide to introduce the amide functionality.
- Esterification : Finally, the compound is esterified to yield this compound.
Antimicrobial Properties
Research indicates that compounds containing the benzotriazine moiety exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Various studies have demonstrated that derivatives of benzotriazines possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds typically range from 7.81 µg/ml to 250 µg/ml .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can compromise bacterial membrane integrity, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzotriazine derivatives found that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics. The compound's MIC was determined to be significantly lower than that of fluconazole against resistant strains of C. albicans, indicating its potential as a therapeutic agent .
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the benzotriazine ring significantly affect antimicrobial potency. For example, substituents at specific positions on the benzene ring enhanced activity against various pathogens while maintaining low cytotoxicity towards mammalian cells .
Research Findings Summary Table
Property | Finding |
---|---|
Synthesis Method | Cyclization followed by amidation and esterification |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
MIC Values | Ranges from 7.81 µg/ml to 250 µg/ml |
Mechanism of Action | Inhibition of cell wall synthesis and membrane disruption |
Case Study Efficacy | More potent than fluconazole against resistant C. albicans |
Properties
IUPAC Name |
ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-2-27-19(26)13-6-5-7-14(12-13)20-17(24)10-11-23-18(25)15-8-3-4-9-16(15)21-22-23/h3-9,12H,2,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZWHQSYNQMRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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